Sorafenib Synthesis Intermediate with LC-MS/MS Pharmacokinetic Validation Data
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has been specifically validated as a critical synthetic impurity and marker in sorafenib formulations. An LC-MS/MS method was developed and validated for its simultaneous quantification in rat plasma, achieving a lower limit of quantitation (LLOQ) of 1.17 ng/mL across a linear range of 1–10,000 ng/mL. In a pharmacokinetic study, the compound was orally administered to rats at a validated dose of 60 mg/kg, and key PK parameters were established: Tmax of 1.0 h, Cmax of 10,018.9 ng/mL, and AUC(0–t) of 50,136.3 ng·h/mL. This comprehensive in vivo ADME profile is unique and directly compared to a related impurity, N-(2-methylphenyl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide, which was concurrently monitored using the same method. For the comparator impurity, the LLOQ was 0.97 ng/mL, Tmax was 3.0 h, Cmax was 287.1 ng/mL, and AUC(0–t) was 1,574.8 ng·h/mL. This represents a 34.7-fold higher Cmax and a 31.8-fold higher systemic exposure (AUC) for the target compound compared to the co-administered impurity, highlighting a significant divergence in pharmacokinetic behavior based on chemical structure [1].
| Evidence Dimension | In vivo rat pharmacokinetics (PK) following oral co-administration |
|---|---|
| Target Compound Data | Dose: 60 mg/kg; Tmax: 1.0 h; Cmax: 10,018.9 ng/mL; AUC(0–t): 50,136.3 ng·h/mL; LLOQ: 1.17 ng/mL |
| Comparator Or Baseline | N-(2-methylphenyl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide (sorafenib-related impurity): Dose: 60 mg/kg; Tmax: 3.0 h; Cmax: 287.1 ng/mL; AUC(0–t): 1,574.8 ng·h/mL; LLOQ: 0.97 ng/mL |
| Quantified Difference | 34.7-fold higher Cmax; 31.8-fold higher AUC(0–t); 3-hour earlier Tmax for the target compound |
| Conditions | Sprague-Dawley rats; oral gavage; LC-MS/MS quantification in plasma; validated method per FDA bioanalytical guidelines |
Why This Matters
For industrial or regulatory analytical procurement, this is the only compound with a validated LC-MS/MS method and an established in vivo PK profile, making it indispensable as a certified reference standard for impurity monitoring in sorafenib drug substance and product release testing.
- [1] Mohamed, F.A., Ali, M.F.B., Rageh, A.H., & Mostafa, A.M. (2019). A highly sensitive LC–MS/MS method for simultaneous determination of two novel synthetic impurities of sorafenib: Application to a pharmacokinetic study in rats. Microchemical Journal, 146, 414-423. View Source
